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1-(Methoxymethyl)-5-vinyl-1H-imidazole

Cat. No.: B13092813
M. Wt: 138.17 g/mol
InChI Key: LGRCVCXYPZDPHS-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Ring Systems in Chemical Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized in 1858, this planar ring system is a feature in numerous biologically crucial molecules, including the amino acid histidine and the neurotransmitter histamine. Its aromaticity, conferred by a sextet of π-electrons, provides significant chemical stability.

The imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base. The pyrrole-type nitrogen (N-1) can be deprotonated, while the pyridine-type nitrogen (N-3) has a lone pair of electrons that can accept a proton. This dual reactivity makes the imidazole ring a versatile scaffold in chemical synthesis and a key interaction motif in biological systems. Consequently, imidazole derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as antifungal, antibacterial, and anticancer properties.

The Role of Vinyl and Alkoxymethyl Substituents in Chemical Functionality

The vinyl group is an unsaturated hydrocarbon moiety that serves as a highly versatile synthetic handle. As an alkene, its double bond can readily participate in a variety of chemical transformations. A primary application of vinyl-substituted heterocycles, including vinylimidazoles, is in polymerization reactions. The vinyl group can undergo free-radical polymerization to form polyvinylimidazoles, which are functional polymers with applications in catalysis, materials science, and biomedicine. wikipedia.orgnih.gov Furthermore, the vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, allowing for the straightforward introduction of more complex molecular fragments. rsc.orgnih.gov

The methoxymethyl (MOM) group is predominantly used in organic synthesis as a protecting group for nitrogen atoms within heterocyclic rings like imidazole. adichemistry.comtotal-synthesis.com The N-H proton of imidazole can be acidic, interfering with certain reactions. By replacing this proton with a MOM group, the nitrogen is rendered unreactive under a variety of conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This protection is typically achieved by reacting the imidazole with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. total-synthesis.comwikipedia.org A key advantage of the MOM group is its stability and the relative ease with which it can be removed (deprotection) under acidic conditions to regenerate the N-H bond. adichemistry.comwikipedia.org

The table below summarizes key properties of precursor molecules related to 1-(Methoxymethyl)-5-vinyl-1H-imidazole, derived from chemical databases.

Property5-Vinyl-1H-imidazole1-(Methoxymethyl)-1H-imidazole
CAS Number 25189-76-820075-26-7
Molecular Formula C₅H₆N₂C₅H₈N₂O
Molecular Weight 94.11 g/mol 112.13 g/mol
Boiling Point 283.4 °C at 760 mmHg227.2 °C at 760 mmHg
Density 1.082 g/cm³1.1 g/cm³
LogP 0.9-0.7

Note: Data is compiled from publicly available chemical databases. 5-Vinyl-1H-imidazole is a tautomer of 4-vinyl-1H-imidazole.

Research Landscape of this compound within Heterocyclic Chemistry

While extensive research exists on various substituted imidazoles, specific studies focusing on this compound are not prominent in publicly accessible literature. This suggests the compound may be a novel synthetic target or a specialized intermediate not yet widely reported. Its chemical significance can, therefore, be inferred from the combined functionalities of its constituent parts.

The structure of this compound suggests its primary role as a versatile building block in organic synthesis. The MOM group serves to protect the N-1 position of the imidazole ring, which allows for selective chemical modification at other positions, particularly involving the vinyl group at C-5. For example, the protected vinylimidazole could undergo polymerization or cross-coupling reactions without complications arising from the acidic N-H proton.

A plausible synthetic route to this compound would involve a two-step process: first, the creation of the 5-vinylimidazole core, followed by the protection of the N-1 nitrogen with a methoxymethyl group.

The table below outlines a proposed synthetic pathway.

StepReactionReagents and ConditionsProduct
1 Formation of Vinyl GroupStarting from a suitable precursor like 5-(2-hydroxyethyl)imidazole, a dehydration reaction can be employed.5-Vinyl-1H-imidazole
2 N-ProtectionReaction of 5-Vinyl-1H-imidazole with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in an aprotic solvent (e.g., dichloromethane).This compound

This synthetic strategy leverages well-established reactions in heterocyclic chemistry. The resulting compound, this compound, would be a valuable intermediate for creating more complex molecules. The vinyl group could be further functionalized, and subsequently, the MOM group could be removed under acidic conditions to yield a 1-H-5-substituted imidazole, a common scaffold in medicinal chemistry. The research landscape for this molecule is thus defined by its potential utility in the synthesis of functional polymers and as a precursor for novel pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B13092813 1-(Methoxymethyl)-5-vinyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethenyl-1-(methoxymethyl)imidazole

InChI

InChI=1S/C7H10N2O/c1-3-7-4-8-5-9(7)6-10-2/h3-5H,1,6H2,2H3

InChI Key

LGRCVCXYPZDPHS-UHFFFAOYSA-N

Canonical SMILES

COCN1C=NC=C1C=C

Origin of Product

United States

Spectroscopic Characterization of 1 Methoxymethyl 5 Vinyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis for Structural Elucidation

The ¹H NMR spectrum of 1-(Methoxymethyl)-5-vinyl-1H-imidazole is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring, the vinyl group, and the methoxymethyl group.

Imidazole Ring Protons: The protons on the imidazole ring (H-2 and H-4) are expected to appear as singlets in the aromatic region of the spectrum. Based on data for similar imidazole derivatives, their chemical shifts would likely fall in the range of δ 7.0-8.0 ppm.

Vinyl Group Protons: The vinyl group protons will present a more complex splitting pattern, typically an AMX or ABX system, due to both geminal and vicinal couplings. The proton attached to the same carbon as the imidazole ring (α-proton) would likely resonate as a doublet of doublets. The two terminal (β) protons will also appear as doublets of doublets, with one showing a cis coupling and the other a trans coupling to the α-proton. The expected chemical shift range for these protons is typically between δ 5.0 and 7.0 ppm.

Methoxymethyl Group Protons: This group will exhibit two distinct singlets. The methylene (B1212753) protons (-CH₂-) adjacent to the imidazole nitrogen and the oxygen atom are expected to resonate at approximately δ 5.2-5.5 ppm. The methyl protons (-OCH₃) will appear further upfield, likely in the range of δ 3.3-3.6 ppm.

Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (imidazole)~7.8s-
H-4 (imidazole)~7.2s-
-CH=CH₂ (α-H)~6.5ddJ_trans ≈ 17, J_cis ≈ 10
-CH=CH ₂ (β-H, trans)~5.8ddJ_trans ≈ 17, J_gem ≈ 1.5
-CH=CH ₂ (β-H, cis)~5.2ddJ_cis ≈ 10, J_gem ≈ 1.5
N-CH ₂-O~5.4s-
O-CH~3.4s-

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Imidazole Ring Carbons: The carbons of the imidazole ring (C-2, C-4, and C-5) are expected to resonate in the aromatic region, typically between δ 115 and 140 ppm.

Vinyl Group Carbons: The two carbons of the vinyl group will appear in the olefinic region of the spectrum. The carbon directly attached to the imidazole ring (α-carbon) would likely be found around δ 130 ppm, while the terminal methylene carbon (β-carbon) would be expected at a slightly lower chemical shift, around δ 115 ppm.

Methoxymethyl Group Carbons: The methylene carbon (-CH₂-) is expected to resonate in the range of δ 75-80 ppm, and the methyl carbon (-OCH₃) would appear further upfield, around δ 55-60 ppm.

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (imidazole)~138
C-4 (imidazole)~128
C-5 (imidazole)~135
-C H=CH₂ (α-C)~130
-CH=C H₂ (β-C)~115
N-C H₂-O~78
O-C H₃~57

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the vinyl group and potentially showing long-range couplings between the vinyl protons and the imidazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the methoxymethyl group and the imidazole ring (e.g., correlation between the N-CH₂- protons and the C-2 and C-5 carbons of the imidazole ring) and between the vinyl group and the imidazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

C-H stretching (aromatic/vinylic): Above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): Below 3000 cm⁻¹, typically in the range of 2950-2850 cm⁻¹ for the methoxymethyl group.

C=C stretching (vinylic and imidazole ring): In the region of 1650-1500 cm⁻¹.

C-N stretching (imidazole ring): Around 1400-1300 cm⁻¹.

C-O stretching (methoxymethyl): A strong band in the region of 1150-1050 cm⁻¹.

=C-H bending (vinylic, out-of-plane): Strong bands in the 1000-800 cm⁻¹ region, which can be diagnostic for the substitution pattern of the double bond.

Hypothetical IR Data for this compound

Functional GroupWavenumber (cm⁻¹)
C-H stretch (aromatic/vinylic)3100-3000
C-H stretch (aliphatic)2950-2850
C=C stretch1640, 1580, 1500
C-N stretch1350
C-O stretch1100
=C-H bend (out-of-plane)990, 910

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula for this compound is C₇H₁₀N₂O, which corresponds to a molecular weight of 138.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 138. The fragmentation pattern would likely involve the loss of characteristic fragments:

Loss of a methoxy (B1213986) group (-OCH₃): A fragment at m/z 107.

Loss of the methoxymethyl group (-CH₂OCH₃): A fragment at m/z 93.

Loss of the vinyl group (-CH=CH₂): A fragment at m/z 111.

Cleavage of the imidazole ring: Leading to various smaller charged fragments.

Hypothetical Mass Spectrometry Data for this compound

m/zProposed Fragment
138[M]⁺
107[M - OCH₃]⁺
93[M - CH₂OCH₃]⁺
111[M - C₂H₃]⁺

Advanced Spectroscopic Techniques

While ¹H NMR, ¹³C NMR, IR, and MS are the primary methods for structural characterization, advanced techniques could provide further insights.

High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₁₀N₂O).

Nuclear Overhauser Effect (NOE) Spectroscopy: Could be used to determine the spatial proximity of protons, which would be useful in confirming the regiochemistry of the substituents on the imidazole ring. For instance, an NOE between the N-CH₂- protons and the H-4 proton would confirm the 1,5-disubstitution pattern.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In organic molecules like this compound, the most significant electronic transitions typically involve the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. wikipedia.orglibretexts.orglibretexts.org

The imidazole ring is an aromatic heterocycle containing a sextet of π electrons, which gives rise to characteristic π → π* transitions. Additionally, the non-bonding electron pairs on the nitrogen atoms can participate in n → π* transitions. wikipedia.org The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are sensitive to the substituents attached to the imidazole core.

For this compound, the vinyl group at the C5 position extends the conjugated π system of the imidazole ring. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary π → π* transition compared to unsubstituted imidazole. uobabylon.edu.iq This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in more extended conjugated systems. libretexts.org The methoxymethyl group at the N1 position is not directly conjugated to the ring's π system but can influence the electronic properties of the ring through inductive effects, potentially causing minor shifts in the absorption maxima. Solvents can also influence the absorption spectra; polar solvents may cause shifts in the positions of n → π* transitions due to interactions with the non-bonding electrons. wikipedia.orguobabylon.edu.iq

While specific experimental data for this compound is not extensively documented in the reviewed literature, the expected UV-Visible absorption characteristics can be inferred from data on related imidazole derivatives.

Compoundλmax (nm)Transition Type (Assignment)Solvent
Benzene180, 200, 255π → πNot Specified
Ethane135σ → σNot Specified
Water167n → σ*Not Specified

This table presents UV-Visible absorption data for related and foundational organic compounds to provide context for the electronic transitions discussed. Data sourced from reference wikipedia.org.

X-ray Crystallography for Solid-State Structure Determination

For a derivative such as this compound, a single-crystal X-ray diffraction study would reveal several key structural features. The imidazole ring is expected to be essentially planar, a characteristic feature of aromatic systems. The analysis would confirm the substitution pattern, showing the methoxymethyl group attached to the N1 nitrogen and the vinyl group at the C5 carbon.

The conformation of the methoxymethyl and vinyl substituents relative to the imidazole ring would also be determined. Torsion angles would define the orientation of these groups, which can be influenced by steric effects and the optimization of intermolecular interactions within the crystal.

While the specific crystal structure of this compound is not available in the cited literature, data from structurally similar imidazole derivatives provide insight into the likely structural parameters.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
1,4-di(1H-imidazol-1-yl) butane (B89635) dihydrateOrthorhombicPbcaa = 14.7805(4) Å, b = 5.22600(10) Å, c = 15.6110(4) Å
1H-imidazole-1-methanolMonoclinicP21/na = 10.6201(8) Å, b = 8.0201(8) Å, c = 18.2085(16) Å, β = 91.262(7)°
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridineOrthorhombicPca21a = 19.0002(15) Å, b = 6.0827(4) Å, c = 18.6173(14) Å

This table summarizes crystallographic data for several imidazole derivatives, illustrating common crystal systems and space groups for this class of compounds. Data sourced from references researchgate.netresearchgate.netiosrjournals.org.

Computational and Theoretical Studies on 1 Methoxymethyl 5 Vinyl 1h Imidazole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. nih.govresearchgate.net These calculations provide a detailed picture of the molecule's behavior at the atomic and electronic levels.

The electronic structure of 1-(Methoxymethyl)-5-vinyl-1H-imidazole is characterized by the interplay between the imidazole (B134444) ring, the vinyl substituent, and the methoxymethyl group. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to analyze the molecular orbitals. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the vinyl group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the imidazole ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation between the imidazole ring and its substituents. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: The values in this table are illustrative and based on typical DFT calculation results for similar imidazole derivatives.

The presence of the vinyl and methoxymethyl groups introduces conformational flexibility to the this compound molecule. The rotation around the C-C single bond connecting the vinyl group to the imidazole ring and the C-N and C-O bonds of the methoxymethyl group leads to various possible conformers.

Conformational analysis, performed by systematically rotating these bonds and calculating the corresponding energy, can identify the most stable conformers. researchgate.net For the vinyl group, a planar orientation with respect to the imidazole ring is expected to be energetically favorable, maximizing π-conjugation. The methoxymethyl group's conformation will be influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding or repulsive interactions. The relative energies of different conformers determine their population at a given temperature.

Reaction Mechanism Predictions and Energy Landscapes

Theoretical calculations are invaluable for predicting viable synthetic routes and understanding the underlying reaction mechanisms.

The synthesis of this compound can be theoretically investigated by modeling potential reaction pathways. A plausible route could involve the N-alkylation of a 5-vinyl-1H-imidazole precursor with a methoxymethylating agent. researchgate.net Computational chemistry can be used to evaluate the feasibility of different reagents and reaction conditions.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the proposed synthetic route can be constructed. nih.gov This allows for the determination of reaction enthalpies and activation energies, providing insights into the reaction's thermodynamics and kinetics.

Identifying and characterizing the transition state (TS) is a critical step in understanding a reaction mechanism. A transition state represents the highest energy point along the reaction coordinate. nih.gov Computational methods can locate the TS geometry and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For the synthesis of this compound, the transition state for the N-alkylation step would involve the partial formation of the N-C bond between the imidazole nitrogen and the methoxymethyl group, and the partial breaking of the bond in the alkylating agent. The energy of this transition state determines the reaction rate.

Polymerization Process Modeling

The vinyl group at the 5-position makes this compound a potential monomer for polymerization. researchgate.netwikipedia.org Theoretical modeling can provide insights into its polymerization behavior.

Free-radical polymerization is a common method for vinyl monomers. researchgate.net Computational modeling can be used to study the key steps of this process:

Initiation: Modeling the decomposition of a radical initiator and the subsequent addition of the radical to the vinyl group of the monomer.

Propagation: Calculating the activation energy for the addition of a growing polymer radical to another monomer unit. The stereochemistry of this addition can also be investigated to predict the tacticity of the resulting polymer.

Termination: Investigating the mechanisms of chain termination, such as combination or disproportionation of two polymer radicals.

Table 2: List of Chemical Compounds

Compound Name
This compound
1-vinylimidazole (B27976)

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Detailed research findings and data tables concerning the computational simulation of its radical propagation and termination, monomer reactivity ratio predictions, and simulations of its intermolecular interactions (both hydrogen bonding and π-stacking) are not available in the public domain. Scientific research in computational chemistry is often focused on more common or commercially significant compounds, and it appears that “this compound” has not been the subject of the specific types of detailed theoretical analyses requested.

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Chemical Reactivity and Derivatization of 1 Methoxymethyl 5 Vinyl 1h Imidazole

Reactivity of the Vinyl Group

The exocyclic double bond of the 5-vinyl substituent is a key site for reactivity, readily participating in addition reactions, cycloadditions, and polymerization. This reactivity is characteristic of activated alkenes due to the electronic influence of the attached imidazole (B134444) ring.

Addition Reactions

The vinyl group of 1-(Methoxymethyl)-5-vinyl-1H-imidazole is susceptible to a variety of addition reactions. Analogous to other vinyl-heterocycles, it is expected to undergo reactions where atoms are added across the double bond. A prime example of this is the radical-initiated addition of thiols. In reactions involving similar vinyl-substituted azoles, such as vinylpyrazoles, thiols add across the double bond to form thioethers, often in high yields. This type of reaction typically proceeds via a radical mechanism, which can be initiated thermally or with a radical initiator like azobisisobutyronitrile (AIBN).

Another potential addition reaction is hydrogenation, where hydrogen gas (H₂) is added in the presence of a metal catalyst (e.g., Palladium on carbon) to saturate the vinyl group, yielding the corresponding 5-ethyl-imidazole derivative. Halogens and hydrogen halides can also be expected to add across the double bond, following standard electrophilic addition mechanisms.

Table 1: Representative Addition Reactions of Vinyl Groups on Azole Scaffolds

Reaction Type Reactants Conditions Product Type
Thiol-ene Reaction Thiol (R-SH) AIBN, heat 2-(Imidazol-5-yl)ethyl thioether
Hydrogenation H₂, Pd/C Solvent (e.g., Ethanol) 5-Ethyl-1H-imidazole derivative

Cycloaddition Reactions

The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org While specific studies on this compound as a dienophile are not extensively documented, the reactivity of related vinylimidazoles provides strong precedent. For instance, 4-vinylimidazoles have been shown to react with dienophiles like N-phenylmaleimide. nih.govresearchgate.net Conversely, N-vinylimidazole, an isomer, has been observed to behave as a dienophile when reacting with highly electron-deficient dienes such as 5,5'-bi-1,2,4-triazines. researchgate.net

Given its structure, the 5-vinyl group in this compound is expected to function primarily as a dienophile, reacting with electron-rich dienes to form substituted cyclohexene (B86901) rings fused to the imidazole core. The electron-withdrawing nature of the imidazole ring enhances the dienophilic character of the attached vinyl group.

Table 2: Potential [4+2] Cycloaddition Reaction

Role of Vinyl Group Diene Dienophile Expected Product

Polymerization as a Primary Reactivity Pathway

A significant aspect of the vinyl group's reactivity is its ability to undergo polymerization. Vinylimidazole monomers are known to polymerize via free-radical mechanisms to form poly(vinylimidazole). rsc.org The polymerization of 1-vinylimidazole (B27976) (N-vinylimidazole) is well-studied and can be initiated using thermal initiators (e.g., AIBN) or photoinitiators. umich.eduwikipedia.org The resulting polymers are of interest for applications ranging from cosmetic auxiliaries to materials for fuel cells. rsc.org

By analogy, this compound can be expected to act as a monomer in free-radical polymerization. The reaction would proceed through the propagation of a radical chain, adding monomer units to form a long polymer backbone with pendant 1-(Methoxymethyl)-1H-imidazol-5-yl groups. The properties of the resulting polymer would be influenced by the polar and functional nature of the imidazole side chains.

Reactivity of the Imidazole Ring

The imidazole ring is an aromatic heterocycle with a rich and distinct reactivity profile. The presence of two nitrogen atoms influences the electron distribution and reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns

The imidazole ring is an electron-rich aromatic system, making it generally activated towards electrophilic aromatic substitution (EAS). libretexts.org In this compound, the substituents direct incoming electrophiles. The N-1 methoxymethyl group is primarily a protecting group, while the C-5 vinyl group, being electronically similar to an alkyl group, is an activating group. It directs incoming electrophiles to the ortho position, which in this case is the C-4 position of the imidazole ring. The C-2 position is another potential site for substitution, often being the most acidic and kinetically favored site for attack in N-substituted imidazoles. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of products, with substitution occurring preferentially at the C-4 and C-2 positions.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Directing Influence Predicted Reactivity
C-2 Electronically susceptible, most acidic proton Favored site for metallation and some electrophiles
C-4 ortho to activating C-5 vinyl group Favored site for substitution

Nucleophilic Attack Pathways

While the electron-rich imidazole ring is generally resistant to direct nucleophilic aromatic substitution, its protons are acidic, particularly at the C-2 position. The most prominent nucleophilic attack pathway for N-1 substituted imidazoles involves initial deprotonation at the C-2 position by a strong base, such as n-butyllithium (n-BuLi). This generates a highly nucleophilic 2-lithio-imidazole species. This organometallic intermediate can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent at the C-2 position. This deprotonation-alkylation sequence is a powerful and common method for the functionalization of the imidazole core.

Another, though less common, pathway could involve cine-substitution, where a nucleophile attacks a position adjacent to a leaving group, leading to substitution at a different carbon atom. However, this typically requires specific substitution patterns, such as the presence of strong electron-withdrawing groups, which are absent in the target molecule. researchgate.net

Protonation and Deprotonation Equilibria

The acid-base properties of this compound are centered on the imidazole ring. The nitrogen at the N3 position possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and susceptible to protonation. Conversely, the protons on the imidazole ring, particularly at the C2 position, are weakly acidic and can be removed by a strong base.

Protonation: The N3 atom of the imidazole ring acts as a Lewis base, readily accepting a proton from an acid to form a stable imidazolium (B1220033) salt. nih.gov The basicity of this nitrogen is influenced by the electronic effects of the substituents on the ring. Unsubstituted imidazole has a pKaH (the pKa of its conjugate acid) of approximately 7.1. nih.gov For this compound, the substituents are expected to decrease the basicity of the N3 atom.

Methoxymethyl (MOM) Group: The MOM group at the N1 position is generally considered to be electron-withdrawing through an inductive effect, which would decrease the electron density at N3 and thus lower its basicity.

Vinyl Group: The vinyl group at the C5 position is also weakly electron-withdrawing.

Consequently, the pKa of the conjugate acid of this compound is predicted to be slightly lower than that of unsubstituted imidazole. Studies on the related monomer, 1-vinylimidazole, show that its polymers have an effective pKa around 6.0, indicating reduced basicity. nih.gov

Deprotonation: While the N-H proton of an unprotected imidazole is acidic (pKa ≈ 14.4), the N1 position of the target molecule is protected by the MOM group. pearson.com Deprotonation of the carbon atoms of the imidazole ring requires a very strong base. The most acidic proton is at the C2 position, located between the two nitrogen atoms. Treatment with a potent organometallic base, such as n-butyllithium (n-BuLi), can selectively remove this proton to form a 2-lithio-imidazole species. This deprotonation is a key step in the regioselective functionalization of the C2 position. researchgate.net

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) group is a widely used protecting group for the nitrogen of imidazole. Its primary function is to block the N-H reactivity, allowing for selective reactions at other positions of the molecule. Its stability and the conditions for its removal are critical aspects of its utility in multi-step synthesis.

The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.com Cleavage of the N-MOM bond regenerates the N-H imidazole and releases formaldehyde (B43269) and methanol (B129727). This deprotection can be achieved using a variety of acidic reagents, ranging from strong Brønsted acids to Lewis acids. total-synthesis.comwikipedia.org The reaction typically proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion and the deprotected imidazole.

Common conditions for the cleavage of N-MOM groups on imidazoles include:

Brønsted Acids: Treatment with mineral acids such as hydrochloric acid (HCl) in an alcohol solvent (e.g., methanol or ethanol) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is effective. total-synthesis.com

Lewis Acids: Reagents like zinc bromide (ZnBr₂), often in the presence of a soft nucleophile like a thiol (e.g., n-PrSH), can facilitate MOM group removal under milder conditions, which can be advantageous for sensitive substrates. researchgate.net

Silyl (B83357) Halides: Combinations like trimethylsilyl (B98337) triflate (TMSOTf) with 2,2′-bipyridyl can also be used for the chemoselective deprotection of MOM ethers. nih.gov

Table 1: Selected Reagents for the Cleavage of the Methoxymethyl (MOM) Group
Reagent SystemTypical ConditionsNotes
HCl / MethanolRefluxStandard and cost-effective method. adichemistry.com
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)Room TemperatureVolatile reagents, easy work-up. total-synthesis.com
ZnBr₂ / n-PrSHDCM, 0°C to Room TemperatureMild conditions, selective in the presence of other protecting groups. researchgate.net
TMSOTf / 2,2'-BipyridylCH₃CN, 0°C to Room TemperatureProceeds under non-acidic conditions, suitable for acid-labile substrates. nih.gov

In complex organic synthesis, the ability to selectively remove one protecting group in the presence of others is known as an orthogonal strategy. jocpr.com The acid-lability of the MOM group defines its position within such strategies. It is orthogonal to protecting groups that are stable to acid but can be cleaved by other specific reagents. sigmaaldrich.com

This orthogonality is crucial when synthesizing functionalized derivatives of this compound that may contain other protected functional groups. For instance, the MOM group can be selectively retained while other groups are removed, or vice versa.

Table 2: Orthogonal Protecting Group Strategies with the N-MOM Group
Protecting Group (PG) for other FunctionalityCleavage Condition for PGStability of N-MOM GroupExample Application
Benzyl (B1604629) (Bn) Ether/EsterH₂, Pd/C (Hydrogenolysis)StableDeprotection of a benzyl-protected alcohol or carboxylic acid.
tert-Butyldimethylsilyl (TBDMS) EtherF⁻ (e.g., TBAF)StableDeprotection of a silyl-protected alcohol.
Fmoc (amine protection)Base (e.g., Piperidine)StableAmine deprotection in peptide synthesis.
Allyl (All) Ether/EsterPd(0) catalystStableSelective deprotection of allyl-protected hydroxyls or carboxyls. sigmaaldrich.com

Synthesis of Functionalized Derivatives and Analogues

The this compound scaffold is a versatile platform for the synthesis of a wide array of more complex molecules. Functionalization can be directed towards the imidazole ring itself or can utilize the vinyl group as a point of modification.

C2 Position: The C2 position is the most activated site for deprotonation on the imidazole ring. Directed ortho-metalation, achieved by treating the N-MOM protected imidazole with a strong base like n-butyllithium at low temperatures, regioselectively generates a 2-lithio species. researchgate.netnih.gov This potent nucleophile can then be reacted with a wide range of electrophiles to introduce substituents exclusively at the C2 position.

Electrophiles: Examples include aldehydes (to form alcohols), ketones, alkyl halides, carbon dioxide (to form a carboxylic acid), and silyl chlorides. researchgate.net

C4 Position: The C4 position is part of the vinyl substituent (-CH=CH₂). Therefore, functionalization at this site involves reactions characteristic of alkenes.

Polymerization: The vinyl group can undergo free-radical polymerization to form poly(vinylimidazole) derivatives. wikipedia.orgrsc.org

Addition Reactions: Electrophilic addition of reagents like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) across the double bond.

Cross-Coupling Reactions: The vinyl group can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form more complex C-C bonds, although this is less common than for vinyl halides.

N3 Position: The lone pair of electrons on the N3 nitrogen makes it nucleophilic. It can react with electrophiles, most commonly alkyl halides, to form quaternary imidazolium salts. wikipedia.org This process, known as quaternization, introduces a permanent positive charge and modifies the electronic properties of the ring. The resulting vinylimidazolium salts are also valuable monomers for polymerization, leading to the formation of poly(ionic liquid)s. wikipedia.org

The term "hybrid molecules" refers to larger constructs where the this compound unit is covalently linked to other chemical entities, such as polymers, biomolecules, or other pharmacophores. The vinyl group is the most common handle for creating such hybrids.

Polymeric Hybrids: As a monomer, this compound can be copolymerized with other vinyl monomers to create functional polymers with tailored properties. rsc.org For example, copolymerization with acrylic acid could yield pH-responsive polymers. google.com These polymeric materials find applications in areas such as catalysis, coatings, and as ligands for metal complexation. lew.ro The imidazole units within the polymer can coordinate with metal ions, making them useful for creating materials like magnetic nanoparticle-polymer hybrids. lew.ronih.gov

Medicinal Chemistry Hybrids: The imidazole nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.comjchemrev.com this compound can serve as a building block for creating novel drug candidates. The vinyl group can be modified post-synthesis (e.g., via oxidation or metathesis) to link the imidazole core to another pharmacophore, creating a hybrid molecule with potential for dual biological activity.

Design of Imidazole-Based Ligands and Scaffolds

The strategic design of ligands and scaffolds based on the this compound framework leverages the distinct reactivity of its vinyl and methoxymethyl functional groups. These moieties offer versatile handles for chemical modification, enabling the construction of a diverse array of molecular architectures with tailored properties for applications in coordination chemistry, catalysis, and materials science. The design principles revolve around two primary strategies: modification of the vinyl group and manipulation of the N1-methoxymethyl group.

The vinyl group at the C5 position is a key reactive site for polymerization and other addition reactions. This functionality allows for the creation of polymeric scaffolds where the imidazole units are pendent groups. Such polymeric structures can serve as macromolecular ligands capable of binding multiple metal ions, leading to the formation of coordination polymers or polymer-supported catalysts. The imidazole nitrogen atoms within the polymer chain provide coordination sites for metal ions. nih.govrsc.orglew.roresearchgate.net

Furthermore, the methoxymethyl (MOM) group at the N1 position is typically employed as a protecting group for the imidazole nitrogen. researchgate.netharvard.eduwikipedia.org Its facile cleavage under acidic conditions can liberate the N-H functionality, which can then participate in coordination or be used as a site for further derivatization. This deprotection strategy is crucial for creating ligands where the N1 position is intended to be a coordination site or a point of attachment for other functional arms.

The interplay between the reactivity of the vinyl and methoxymethyl groups allows for a modular approach to ligand and scaffold design. For instance, the vinyl group can be modified first, followed by the deprotection of the N1-position, or vice-versa. This sequential modification enables the synthesis of complex multidentate ligands.

A significant area of application for ligands derived from vinyl-imidazole compounds is in the development of polymer-supported catalysts. By copolymerizing vinyl-imidazole derivatives with other monomers, it is possible to create robust materials that can immobilize catalytic metal centers. These materials offer the advantages of both homogeneous and heterogeneous catalysis, such as high activity and selectivity, combined with ease of separation and recyclability of the catalyst.

The design of these ligands and scaffolds is also influenced by the desired coordination geometry around the metal center. By controlling the nature and position of the coordinating atoms, it is possible to create specific binding pockets that can influence the reactivity of the coordinated metal ion. For example, the introduction of other donor groups through derivatization of the vinyl or imidazole moieties can lead to the formation of multidentate ligands that form stable complexes with a variety of transition metals.

Below is a table summarizing potential design strategies for creating imidazole-based ligands and scaffolds originating from this compound.

Design Strategy Functional Group Targeted Reaction Type Resulting Structure Potential Application
PolymerizationVinyl GroupRadical PolymerizationPoly(this compound)Macromolecular ligand, polymer support for catalysts
HydroformylationVinyl GroupHydroformylationImidazole-propanal derivativePrecursor for multidentate ligands
Heck CouplingVinyl GroupHeck ReactionStilbene-imidazole derivativeLuminescent materials, molecular sensors
DeprotectionMethoxymethyl GroupAcid-catalyzed cleavage5-vinyl-1H-imidazoleBidentate or bridging ligand
N-Alkylation (post-deprotection)Imidazole N-HAlkylationN-functionalized-5-vinyl-1H-imidazoleMultidentate ligands with varied donor atoms

These strategies highlight the versatility of this compound as a building block in the rational design of functional ligands and scaffolds for a wide range of chemical applications.

Catalytic Applications of 1 Methoxymethyl 5 Vinyl 1h Imidazole Derived Materials

Heterogeneous Catalysis using Poly(1-(methoxymethyl)-5-vinyl-1H-imidazole)

There is no available research on the use of poly(this compound) in heterogeneous catalysis.

Support for Metal Nanoparticles

No studies have been found that describe the use of poly(this compound) as a support material for stabilizing or dispersing metal nanoparticles for catalytic purposes. While polymers containing imidazole (B134444) groups, such as poly(1-vinylimidazole), are known to coordinate with metals and have been used as nanoparticle supports, this specific polymer has not been investigated for this application rsc.orglew.ro.

Metal-Free Organic Catalysis

The potential for poly(this compound) to act as a metal-free organic catalyst has not been reported in the scientific literature. Research on related polymers like poly(N-vinylimidazole) has shown its utility as a reusable, heterogeneous organocatalyst in reactions such as the synthesis of oximes, but similar studies on the 5-vinyl isomer are absent nih.govnih.govresearchgate.netsemanticscholar.org.

Organocatalysis Mediated by Imidazole Functionality

No information is available regarding organocatalytic reactions specifically mediated by the imidazole functionality of this compound or its polymer.

Specific Reaction Catalysis

There is a lack of data on the application of this compound derived materials in specific catalytic reactions.

Multicomponent Reactions

No published findings detail the use of this compound or its polymer as a catalyst for multicomponent reactions. While imidazole derivatives and other polymers have been employed in such syntheses, this specific compound has not been documented in this context nih.govresearchgate.net.

Green Chemistry Applications

There is no literature available to suggest or confirm any green chemistry applications for catalysts derived from this compound.

Catalyst Design and Performance Optimization

Consequently, it is not possible to provide a detailed and scientifically accurate article on the tunable structures, active site concentrations, recyclability, and stability of catalytic systems derived solely from this compound as per the provided outline. The subsequent sections remain unwritten due to the lack of specific data on this compound.

Tunable Structures and Active Site Concentrations

Information regarding the methods to tune the structure and control the active site concentration of catalysts derived from this compound is not available in the current body of scientific literature. Research on analogous poly(vinyl imidazole) systems suggests that parameters such as cross-linker concentration, porogen selection, and functionalization could theoretically be employed to tailor the material's architecture and the distribution of active sites. However, without experimental data specific to this compound, any discussion would be purely speculative and would not adhere to the required standards of scientific accuracy.

Recyclability and Stability of Catalytic Systems

Similarly, there are no available research findings or data tables that report on the recyclability and stability of catalytic systems based on this compound. Studies on other polymeric imidazole-based catalysts often highlight their potential for reuse over multiple cycles, but the stability and performance of a catalyst are highly dependent on its specific chemical structure and the reaction conditions. Without dedicated studies on materials derived from this compound, no factual information can be presented.

Material Science Applications of Poly 1 Methoxymethyl 5 Vinyl 1h Imidazole

Polymer Electrolytes and Ion Transport

While no studies have been published on the use of poly(1-(methoxymethyl)-5-vinyl-1H-imidazole) as a polymer electrolyte, the parent polymer, poly(1-vinylimidazole) (PVIm), has been investigated for this purpose. The imidazole (B134444) ring within the polymer structure is capable of coordinating with cations due to the high electron donor capability of its nitrogen atoms. nih.gov This coordination facilitates the dissociation of salts and can enable the transport of ions through the polymer matrix. nih.gov

Research into PVIm-based electrolytes has demonstrated their potential for applications in batteries. For instance, gel polymer electrolytes created by polymerizing vinylimidazole in the presence of calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂) have shown promising room temperature conductivities of over 1 mS/cm. nih.gov The mechanism of ion transport in these systems is believed to involve the facile hopping of cations between the imidazole pendant groups on the polymer backbone. nih.gov The structure of the polymer, with its closely spaced coordinating sites, is thought to enhance this transport mechanism. nih.gov

The ionic conductivity of polymer electrolytes is a critical parameter for their performance. Below is a table summarizing the ionic conductivities of some PVIm-based and other related polymer electrolyte systems.

Polymer SystemSaltIonic Conductivity (S/cm) at Room TemperatureReference
Poly(vinylimidazole)Ca(TFSI)₂> 1 x 10⁻³ nih.gov
Poly(vinyl alcohol)/Poly(vinylpyrrolidone)CaCl₂1.7 x 10⁻⁴ nih.gov
Poly(vinyl alcohol)-based electrolytesAlkaline salts10⁻¹ to 10⁻² researchgate.net

This table presents data for analogous polymer systems due to the absence of information on poly(this compound).

Adsorption and Separation Technologies

There is no available research on the application of poly(this compound) in adsorption and separation technologies. However, the broader class of poly(vinyl imidazole)s has been explored for these applications, particularly for the removal of pollutants from aqueous solutions. researchgate.netresearchgate.net The imidazole groups in PVIm can be protonated in acidic conditions, leading to a positively charged polymer that can effectively adsorb anionic species through electrostatic interactions. researchgate.net

Studies have demonstrated the use of PVIm-based materials for the removal of dyes from wastewater. For example, hydrogels of PVIm have been synthesized and shown to adsorb dyes like Reactive Black 5. researchgate.net The adsorption capacity is influenced by factors such as pH, initial dye concentration, and temperature. researchgate.net Furthermore, composite membranes containing PVIm gel have been developed for the rapid separation of dyes through permeating adsorption, showcasing high removal efficiency and high flux. researchgate.net

The adsorption capacities of PVIm-based materials for different dyes are presented in the table below.

AdsorbentDyeAdsorption Capacity (mg/g)Reference
Poly(N-vinyl imidazole) gel composite porous membraneSunset Yellow~79 researchgate.net
Carboxymethyl starch-g-poly(1-vinylimidazole)/PVA hydrogelCu²⁺82.4 mdpi.com
Carboxymethyl starch-g-poly(1-vinylimidazole)/PVA hydrogelPb²⁺66.5 mdpi.com
Carboxymethyl starch-g-poly(1-vinylimidazole)/PVA hydrogelCd²⁺51.8 mdpi.com

This table illustrates the adsorption capacities of analogous PVIm-based materials in the absence of data for poly(this compound).

Membrane Science and Engineering

Specific research on poly(this compound) in membrane science is not present in the current literature. Nevertheless, poly(vinyl imidazole) and its copolymers are of significant interest in this field. rsc.orguwi.edu PVIm-based membranes have been developed for a variety of applications, including fuel cells and nanofiltration. uwi.eduresearchgate.net

For instance, poly(N-vinyl imidazole) gel-filled nanofiltration membranes have been synthesized by grafting PVIm onto a polysulfone substrate. researchgate.net These membranes exhibit stable, defect-free structures with effective pore sizes suitable for molecular-level separations. researchgate.net The weak polybase nature of the PVIm gel allows for tunable surface charge characteristics, which can be exploited for separating solutes based on both size and charge. researchgate.net In the context of fuel cells, PVIm-based membranes are being explored as potential proton exchange membranes. uwi.edu

Functional Polymer Design

While the design of functional polymers based on poly(this compound) has not been documented, the versatility of the vinylimidazole monomer allows for its incorporation into a wide range of functional polymer architectures. utwente.nl

Responsive Polymeric Materials

No studies have been conducted on responsive polymers derived from poly(this compound). However, copolymers of N-vinylimidazole have been shown to exhibit stimuli-responsive behavior. For example, copolymers of N-vinylimidazole and N-isopropylacrylamide are both thermo- and pH-sensitive. mdpi.com The imidazole units provide pH-responsiveness, as they can be protonated or deprotonated depending on the pH of the surrounding medium. mdpi.com This change in charge affects the polymer's solubility and conformation.

Copolymers of N-vinylimidazole with 1-vinyl-2-(hydroxymethyl)imidazole have been synthesized and shown to exhibit upper critical solution temperature (UCST)-type transitions in water. nih.gov The cloud point of these copolymers can be tuned by varying the copolymer composition. nih.gov Such responsive polymers have potential applications in areas like drug delivery and smart materials. researchgate.net

Conjugated Polymers and Electronic Materials

There is no evidence in the literature of poly(this compound) being used in conjugated polymers or electronic materials. Generally, conjugated polymers possess a backbone of alternating single and double bonds, which is not characteristic of a vinyl polymer like PVIm. sigmaaldrich.com However, imidazole-containing polymers can be part of broader systems in electronic devices. For example, polymerized ionic liquids (PILs) derived from imidazolium (B1220033) salts are being investigated for their high ion conductivity in applications such as batteries and supercapacitors. mdpi.com While not conjugated in the traditional sense, these materials are electroactive and play a crucial role in charge transport. sigmaaldrich.com

Novel Polymer Architectures and Properties for Emerging Technologies

The exploration of novel polymer architectures based on poly(this compound) remains an uncharted area of research. However, the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has enabled the synthesis of well-defined poly(1-vinylimidazole) with controlled molecular weight and low dispersity. rsc.org This control over the polymerization process opens up possibilities for creating complex macromolecular architectures, including block copolymers, star polymers, and graft copolymers. mdpi.com

For example, amphiphilic conetworks of poly(1-vinylimidazole) and poly(tetrahydrofuran) have been synthesized, exhibiting nanophase-separated morphologies. mdpi.com These materials can be further functionalized, for instance, by alkylating the imidazole rings to create poly(ionic liquid) conetworks with unique swelling properties. mdpi.com Such advanced polymer architectures hold promise for a variety of emerging technologies, from catalysis to biomedical devices. rsc.org

Q & A

What are the optimal synthetic routes for 1-(Methoxymethyl)-5-vinyl-1H-imidazole, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis of imidazole derivatives often involves multi-step reactions, including cyclization and functionalization. For example, imidazole analogs with vinyl substituents can be synthesized via nucleophilic substitution or cross-coupling reactions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd for vinylation). Optimization requires monitoring reaction progress via TLC or HPLC. Contradictions in yield may arise from steric hindrance of the methoxymethyl group or instability of the vinyl moiety under acidic conditions .

How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : The methoxymethyl group shows a singlet at ~δ 3.3 ppm (CH₃O) and δ 4.5–5.0 ppm (CH₂O). Vinyl protons appear as doublets (J = 10–16 Hz) between δ 5.5–6.5 ppm.
  • IR : Stretching frequencies for C=N (imidazole ring) occur at ~1600 cm⁻¹, while C-O (methoxymethyl) appears at ~1100 cm⁻¹.
    Cross-validation with mass spectrometry (HRMS) and elemental analysis ensures purity and correct molecular formula .

What strategies mitigate the instability of the vinyl group during functionalization reactions?

Level: Advanced
Methodological Answer:
The vinyl group is prone to oxidation or polymerization. Strategies include:

  • Using inert atmospheres (N₂/Ar) and anhydrous solvents.
  • Employing radical inhibitors (e.g., BHT) during free-radical reactions.
  • Lowering reaction temperatures (<50°C) and avoiding strong acids/bases.
    For halogenation, electrophilic reagents (e.g., NBS) in dichloromethane at 0°C minimize side reactions .

How does the methoxymethyl substituent influence the compound’s electronic and steric properties?

Level: Advanced
Methodological Answer:

  • Electronic Effects : The methoxymethyl group is electron-donating via σ-induction, increasing electron density on the imidazole ring, which may enhance nucleophilic substitution reactivity at the 5-position.
  • Steric Effects : The substituent’s bulkiness can hinder access to the N-1 position, affecting regioselectivity in further functionalization. Computational modeling (DFT) can predict charge distribution and steric maps .

What analytical methods detect trace impurities in synthesized batches of this compound?

Level: Advanced
Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) can separate impurities. MS/MS identifies structural analogs (e.g., de-methylated byproducts).
  • ¹H NMR with DQF-COSY : Detects impurities at <0.1% levels by resolving overlapping signals.
    Reference standards for known impurities (e.g., Medetomidine-related analogs) are critical for quantification .

How can computational tools predict the compound’s reactivity in biological systems?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). The vinyl group’s planar structure may favor π-π stacking in active sites.
  • ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity. The methoxymethyl group may enhance solubility but reduce blood-brain barrier penetration .

What are the safety protocols for handling this compound in the lab?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation.
  • Disposal : Follow EPA guidelines for halogenated waste if brominated derivatives are synthesized .

How does halogenation at the 5-position affect the compound’s antibacterial activity?

Level: Advanced
Methodological Answer:
Introducing halogens (e.g., Br, Cl) at the 5-position can enhance lipophilicity, improving membrane penetration. For example, tribromo derivatives (e.g., 2,4,5-Tribromo-1-methoxymethylimidazole) showed increased activity against Gram-positive bacteria in MIC assays. However, excess halogenation may reduce solubility, requiring co-solvents like DMSO in bioassays .

What in vitro assays evaluate the compound’s potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI)?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against HIV-1 RT using a template-primer system (e.g., poly(rA)/oligo(dT)₁₈).
  • Cytotoxicity Testing : Use MTT assays on MT-4 cells to determine selectivity indices (CC₅₀/IC₅₀).
    Structural analogs with bulky substituents (e.g., aryl groups) often show higher potency due to hydrophobic interactions .

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